4-Chloro-3,5-difluoro-DL-phenylalanine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-8-5(11)1-4(2-6(8)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAWRQXSPDLJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Phenylalanine Derivatives
Detailed Preparation Procedure
Stepwise Synthesis Summary
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Halogenation of DL-phenylalanine to introduce Cl at 4-position and F at 3,5-positions | NCS or Cl₂, Selectfluor, FeCl₃ catalyst, 0–5 °C, DMF/THF |
| 2 | Isolation and purification of 4-chloro-3,5-difluoro-DL-phenylalanine | Recrystallization or column chromatography |
| 3 | Protection of amino group with Fmoc-Cl in presence of base | Fmoc-Cl, NaHCO₃, dioxane or DMF, room temperature |
| 4 | Purification of Fmoc-protected product | Silica gel chromatography or recrystallization |
Example Reaction Scheme (Conceptual)
- Starting material: DL-phenylalanine
- Step 1: Electrophilic halogenation → this compound
- Step 2: Amino group protection → N-Fmoc-4-chloro-3,5-difluoro-DL-phenylalanine
Research Findings and Yield Optimization
- Regioselectivity : Maintaining low temperatures (0–5 °C) during halogenation is critical to avoid over-halogenation or substitution at undesired positions.
- Catalyst Use : Lewis acids such as FeCl₃ enhance selectivity and yield by activating the aromatic ring for electrophilic substitution.
- Purification : Recrystallization from methanol or column chromatography using hexane/ethyl acetate mixtures achieves >95% purity.
- Protection Efficiency : Fmoc protection proceeds with yields typically above 85%, with reaction times optimized to minimize side reactions.
Comparative Table of Preparation Parameters
| Parameter | Method A (Electrophilic Halogenation + Fmoc Protection) | Method B (Photooxidative Cyanation + Halogenation) |
|---|---|---|
| Starting Material | DL-Phenylalanine | Benzylamine derivatives |
| Halogenation Agents | NCS, Selectfluor, FeCl₃ | Tetraphenylporphyrin (Tpp) + singlet oxygen |
| Temperature | 0–5 °C | Ambient to mild heating |
| Amino Protection | Fmoc-Cl, NaHCO₃ | Post-halogenation protection |
| Yield | 70–85% overall | Moderate to good (up to 67% in related fluorinated phenylalanines) |
| Purification | Recrystallization, chromatography | Acid hydrolysis, crystallization |
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of phenylalanine, including 4-chloro-3,5-difluoro-DL-phenylalanine, have been investigated for their ability to modulate HIV capsid proteins. Research indicates that these compounds can enhance interactions with hydrophobic amino acids in viral proteins, thereby improving their antiviral efficacy against HIV-1 and HIV-2 strains .
Enzyme Inhibition
The fluorinated phenylalanines are also being explored as enzyme inhibitors. The incorporation of fluorinated amino acids into peptides can enhance their stability and activity as protease inhibitors. This is particularly relevant in the development of therapeutic agents targeting various diseases, including cancers and viral infections .
Protein Engineering
Stabilization of Therapeutic Proteins
The introduction of this compound into protein structures has been shown to increase catabolic stability. This stabilization is crucial for the development of long-lasting therapeutic proteins and peptide-based vaccines. The "fluoro-stabilization effect" refers to the enhanced stability of proteins when natural amino acids are substituted with fluorinated analogs .
Peptide Design
In peptide synthesis, this compound serves as a valuable building block for creating novel peptides with improved pharmacological properties. Its use allows researchers to explore structure-activity relationships (SAR), which can lead to the discovery of more effective therapeutic agents .
Biochemical Research
Imaging Applications
Fluorinated amino acids like this compound are being utilized in positron emission tomography (PET) imaging. The radiolabeled forms of these compounds can provide insights into tumor ecosystems by allowing for non-invasive imaging techniques that track metabolic processes in vivo .
Synthetic Methodologies
The synthesis of this compound involves various chemical methodologies that are critical for producing high-purity compounds suitable for research applications. Techniques such as radiofluorination and coupling reactions with boronic acids have been explored to enhance the efficiency of synthesizing this compound and its derivatives .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-difluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenylalanine Derivatives
6-Chloro-2,3-difluoro-DL-phenylalanine (CAS: 1706428-57-0)
- Structural differences : Chlorine at position 6 and fluorine at positions 2 and 3 (vs. 4-Cl, 3,5-F in the target compound).
- The 2,3-difluoro substitution may increase steric hindrance compared to 3,5-difluoro, affecting solubility or metabolic stability .
4-Chloro-3-methylphenol (CAS: 59-50-7)
- Structural differences: A phenol derivative with chlorine at position 4 and a methyl group at position 3 (vs. amino acid backbone with 4-Cl, 3,5-F in the target compound).
- Functional contrast: Lacks the amino and carboxyl groups critical for peptide bond formation. Classified as hazardous (skin/eye irritant, toxic to aquatic life) , whereas halogenated phenylalanines may exhibit different toxicity profiles due to their incorporation into proteins.
Halogenated Phenolic Compounds
4-Chloro-3,5-dimethylphenol (PCMX, CAS: 88-04-0)
- Structural differences: Chlorine at position 4 and methyl groups at positions 3 and 5 on a phenol ring.
- Key distinctions: Applications: PCMX is widely used as an antimicrobial agent in consumer products, unlike halogenated phenylalanines, which are research-focused. Toxicity: PCMX is acutely toxic (oral LD₅₀: 3,830 mg/kg in rats) and environmentally hazardous, with long-term effects on aquatic organisms .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Electronic effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to bulkier substituents like methyl groups .
- Synthetic challenges : The synthesis of multi-halogenated phenylalanines requires precise regioselectivity, as seen in analogous nitration reactions (e.g., 90% yield for 4-nitro-L-phenylalanine ).
- Safety considerations : While PCMX’s hazards are well-documented , similar studies are lacking for halogenated phenylalanines, necessitating precautionary handling in research.
Biological Activity
4-Chloro-3,5-difluoro-DL-phenylalanine (CDFP) is a synthetic derivative of phenylalanine that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents, exhibits interesting pharmacological properties that are being explored in various fields, including medicinal chemistry and biochemical research.
Chemical Structure and Properties
The chemical formula for this compound is C9H8ClF2N O2. The presence of halogen atoms (chlorine and fluorine) in the aromatic ring significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial activity. For instance, derivatives containing difluorinated moieties have been shown to possess potent antibacterial effects against multidrug-resistant pathogens . CDFP's structural similarities to these compounds suggest it may also exhibit comparable biological activity.
Antiviral Activity
Studies on phenylalanine derivatives reveal their potential as antiviral agents. For example, modifications in the phenylalanine structure can enhance interactions with viral proteins, leading to improved antiviral efficacy against HIV . The introduction of fluorine atoms in CDFP may enhance its binding affinity to viral targets due to increased hydrophobic interactions, which are crucial for effective antiviral activity.
Mechanistic Insights
The mechanisms underlying the biological activities of CDFP are still under investigation. However, it is hypothesized that the compound may interact with specific enzyme systems or receptor sites due to its structural features. For instance, studies have shown that fluorinated compounds can modulate enzyme-substrate interactions and influence protein synthesis pathways.
Case Studies and Research Findings
- Synthesis and Characterization :
- Antibacterial Activity :
- Antiviral Efficacy :
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3,5-difluoro-DL-phenylalanine, and how do reaction conditions influence yield and purity?
- Methodology : Optimize halogenation and fluorination steps using HNO₃/H₂SO₄ nitration systems (as demonstrated in analogous phenylalanine derivatives) . Monitor reaction temperature (10–15°C) to avoid side products. Purify via pH-controlled precipitation (adjust to pH 5 with NH₄OH) and wash with CH₃CN to remove unreacted intermediates. Validate purity via HPLC (>95% purity thresholds) .
Q. How can solubility and stability be characterized for this compound in aqueous and organic solvents?
- Methodology : Perform solubility assays in water, dilute HCl (0.5M), and polar aprotic solvents (e.g., DMSO). Compare with structurally similar compounds like 3,4-dihydroxy-DL-phenylalanine, which is insoluble in ethanol/chloroform but soluble in formic acid . Stability studies should include accelerated degradation under varying pH (1–13) and temperature (25–60°C), with LC-MS tracking decomposition products.
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology : Use ¹⁹F NMR to resolve chlorine/fluorine substituent positions (δ ~ −110 to −150 ppm for aromatic fluorines). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., C₉H₈ClF₂NO₂, expected [M+H]⁺ = 252.02). Compare with literature data for 4-nitro-L-phenylalanine derivatives .
Advanced Research Questions
Q. How do stereochemical variations (D/L enantiomers) affect biological activity or catalytic interactions?
- Methodology : Synthesize enantiopure forms via chiral chromatography or asymmetric catalysis. Test binding affinity to enzymes (e.g., phenylalanine hydroxylase) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Reference CAS RN distinctions for D/L-4-fluoro-phenylalanine analogs .
Q. What computational models predict the compound’s reactivity in peptide synthesis or organocatalysis?
- Methodology : Employ density functional theory (DFT) to calculate electrophilic aromatic substitution barriers or nucleophilic attack sites. Validate with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura coupling using 2-fluorophenylboronic acid analogs) .
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved for this compound?
- Methodology : Apply 2D NMR techniques (COSY, HSQC) to decouple Cl/F substituent effects. Cross-reference with X-ray crystallography data from related halogenated phenylalanines (e.g., 3,4-dichloro-L-phenylalanine hydrochloride, CAS RN: 55327-86-1) .
Methodological Challenges & Theoretical Frameworks
Q. What strategies mitigate interference from halogenated byproducts during synthesis?
- Methodology : Implement membrane separation technologies (e.g., nanofiltration) to isolate target molecules from polychlorinated impurities . Optimize solvent systems (e.g., ethyl acetate/hexane gradients) based on LogP values (predicted ~1.2–1.5 for this compound) .
Q. How does the compound’s environmental fate align with EPACT guidelines for energy-related pollutants?
- Methodology : Conduct atmospheric lifetime studies using gas chromatography (GC) to track degradation products. Assess hydrolysis/oxidation pathways under simulated environmental conditions (UV light, O₃ exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
